molecular formula C9H15Br3Cl3O3P B12733788 Bis(2-bromo-1-(chloromethyl)ethyl) (2-bromo-3-chloropropyl)phosphonate CAS No. 95906-07-3

Bis(2-bromo-1-(chloromethyl)ethyl) (2-bromo-3-chloropropyl)phosphonate

Cat. No.: B12733788
CAS No.: 95906-07-3
M. Wt: 548.3 g/mol
InChI Key: OIIKUHVETMMKOU-UHFFFAOYSA-N
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Description

Bis(2-bromo-1-(chloromethyl)ethyl) (2-bromo-3-chloropropyl)phosphonate is a complex organophosphorus compound. It is characterized by the presence of bromine, chlorine, and phosphonate groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-bromo-1-(chloromethyl)ethyl) (2-bromo-3-chloropropyl)phosphonate typically involves the reaction of appropriate brominated and chlorinated precursors with phosphonate reagents under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as distillation or recrystallization to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Bis(2-bromo-1-(chloromethyl)ethyl) (2-bromo-3-chloropropyl)phosphonate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Hydrolysis: The phosphonate group can undergo hydrolysis in the presence of water or aqueous solutions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation.

    Reducing Agents: Such as lithium aluminum hydride for reduction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced species.

Scientific Research Applications

Bis(2-bromo-1-(chloromethyl)ethyl) (2-bromo-3-chloropropyl)phosphonate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Bis(2-bromo-1-(chloromethyl)ethyl) (2-bromo-3-chloropropyl)phosphonate involves its interaction with molecular targets through its reactive bromine, chlorine, and phosphonate groups. These interactions can lead to the formation of covalent bonds with target molecules, thereby exerting its effects. The specific pathways involved depend on the context of its use, such as in chemical synthesis or biological systems.

Comparison with Similar Compounds

Similar Compounds

  • Bis(2-bromoethyl)phosphonate
  • Bis(2-chloroethyl)phosphonate
  • Bis(2-bromo-1-(chloromethyl)ethyl)phosphonate

Uniqueness

Bis(2-bromo-1-(chloromethyl)ethyl) (2-bromo-3-chloropropyl)phosphonate is unique due to the presence of both bromine and chlorine atoms in its structure, which provides it with distinct reactivity and versatility compared to similar compounds. This uniqueness makes it valuable in specific applications where such reactivity is desired.

Properties

CAS No.

95906-07-3

Molecular Formula

C9H15Br3Cl3O3P

Molecular Weight

548.3 g/mol

IUPAC Name

1-bis[(1-bromo-3-chloropropan-2-yl)oxy]phosphoryl-2-bromo-3-chloropropane

InChI

InChI=1S/C9H15Br3Cl3O3P/c10-1-8(4-14)17-19(16,6-7(12)3-13)18-9(2-11)5-15/h7-9H,1-6H2

InChI Key

OIIKUHVETMMKOU-UHFFFAOYSA-N

Canonical SMILES

C(C(CCl)Br)P(=O)(OC(CCl)CBr)OC(CCl)CBr

Origin of Product

United States

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